3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide
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Overview
Description
3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chloromethyl group at position 3, a methyl group at position 1, and a sulfonamide group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide typically involves multiple steps. One common method starts with the preparation of 1-methylpyrazole, which is then subjected to chloromethylation. The chloromethylation process can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The resulting 3-(Chloromethyl)-1-methylpyrazole is then reacted with a sulfonamide derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride can be used.
Cyclization Reactions: Catalysts like palladium or copper may be employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a sulfone derivative.
Scientific Research Applications
3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides.
Material Science: It is utilized in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfonamide group can interact with various biological molecules, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-1-phenylpyrazole-4-sulfonamide
- 3-(Chloromethyl)-1-methylpyrazole-5-sulfonamide
- 3-(Bromomethyl)-1-methylpyrazole-4-sulfonamide
Uniqueness
3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloromethyl and sulfonamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(chloromethyl)-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O2S/c1-9-3-5(12(7,10)11)4(2-6)8-9/h3H,2H2,1H3,(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEKIRNEMJKEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CCl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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